molecular formula C11H23NO B217874 Neodecanamide, N-methyl- CAS No. 105726-67-8

Neodecanamide, N-methyl-

Cat. No.: B217874
CAS No.: 105726-67-8
M. Wt: 185.31 g/mol
InChI Key: FDFPSNISSMYYDS-UHFFFAOYSA-N
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Description

Neodecanamide, N-methyl- (CAS 105726-67-8) is a tertiary amide with the chemical formula C₁₁H₂₃NO. It is synthesized via the reaction of neodecanoyl chloride with methylamine, forming a branched aliphatic amide structure . Primarily recognized as an insect repellent, its efficacy arises from its ability to disrupt olfactory receptors in pests.

Properties

IUPAC Name

2-ethyl-N,2-dimethylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-5-7-8-9-11(3,6-2)10(13)12-4/h5-9H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFPSNISSMYYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

7.5 lbs/gal
Record name Methylneodecanamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.2X10-3 mm Hg at 30 °C
Record name Methylneodecanamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light grey liquid

CAS No.

105726-67-8
Record name Methylneodecanamide [ISO]
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Record name methyl neodecanamide
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Record name METHYLNEODECANAMIDE
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Record name Methylneodecanamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodecanamide, N-methyl- can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the sequential hydrogenation and methylation of nitro compounds using various methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide . The reaction conditions typically require the presence of a catalyst and are carried out under controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of Neodecanamide, N-methyl- involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Neodecanamide, N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: Neodecanamide, N-methyl- can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary amines.

Scientific Research Applications

Neodecanamide, N-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Neodecanamide, N-methyl- involves its contact action on pests. When applied, it disrupts the normal physiological processes of insects, leading to their immobilization and eventual death . The compound targets the nervous system of insects, interfering with neurotransmission and causing paralysis.

Comparison with Similar Compounds

Secondary vs. Tertiary Amides

  • Biological Activity :
    Secondary amides (e.g., N-butyl or hydroxyethyl amides) exhibit superior antiproliferative and estrogen receptor (ERα) downregulating activities compared to tertiary amides like N-methyl analogs. For instance, the N-methyl tertiary amide analog showed poor efficacy in ERα suppression, despite high binding affinity, highlighting the critical role of hydrogen-bond donation in biological activity .
  • Conformational Effects: The N-methyl group distorts amide planarity, restricting rotational freedom and reducing hydrogen-bond donor capacity. This contrasts with secondary amides, which retain hydrogen-bonding ability and adopt conformations favorable for target engagement .

N-Alkyl Substituent Effects

  • Chain Length and Lipophilicity :
    Increasing N-alkyl chain length (e.g., N-methyl vs. N-tridecyl) enhances lipophilicity but may reduce solubility. For example, N-tridecyl benzohydrazides exhibit lower logP values than N-pentadecyl analogs, balancing activity and pharmacokinetics .
  • Biological Potency: In monoamine transporter assays, elongation from N-methyl to N-propyl substituents decreases uptake inhibition potency. N-methyl compounds act as neurotransmitter releasers, whereas N-propyl derivatives transition to blockers, illustrating substituent-dependent mechanistic shifts .

Functional Group Bioisosterism

  • Amide-to-Ester Replacement :
    Esters mimic amide geometry but lack partial double-bond character, increasing flexibility. N-methyl amides, however, retain affinity for targets like δ-opioid receptors (DOPr) while altering ERK1/2 phosphorylation kinetics, suggesting subtle differences in agonist efficacy .

Enzyme Inhibition

  • Protein Kinase A (PKA) :
    N-methylation in H-89 derivatives (e.g., compound 5) preserved PKA inhibitory potency, indicating minimal steric interference with enzyme binding. This contrasts with ERα-targeted amides, where N-methylation diminishes activity .

Cytotoxicity in Cancer Therapeutics

  • Sansalvamide A Derivatives: N-methyl groups adjacent to D-amino acids enhance cytotoxicity in pancreatic cancer cells. Compound 63 (IC₅₀ = 500 nM) exemplifies the synergy between N-methylation and D-amino acid placement, achieving nanomolar potency .

Insecticidal Activity

Physicochemical Properties and Reactivity

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Key Application
Neodecanamide, N-methyl- C₁₁H₂₃NO 185.31 ~3.5* Insect repellent
Hexadecanamide, N-methyl- C₁₇H₃₅NO 269.47 6.05 Surfactant, lubricant
N,N-Dimethyldecanamide C₁₂H₂₅NO 199.33 ~2.8 Solvent, intermediate

*Estimated based on structural analogs .

Chemical Reactivity

  • Chlorination Kinetics: N-methyl amino acids react faster with hypochlorous acid than non-methylated analogs due to steric and inductive effects, suggesting that Neodecanamide, N-methyl- may exhibit distinct environmental degradation pathways .

Key Research Findings and Contradictions

  • Contrasting Bioactivity :
    While N-methylation reduces ERα activity , it enhances cytotoxicity in Sansalvamide derivatives and preserves insecticidal potency in broflanilide analogs . These discrepancies underscore the context-dependent impact of N-methyl groups.
  • Structural Flexibility : N-methyl amides in DOPr agonists retain target affinity despite conformational restrictions, whereas ERα ligands require unmodified hydrogen-bonding capacity for efficacy .

Biological Activity

Neodecanamide, N-methyl- (CAS Number 3007-53-2), is a fatty amide compound known for its diverse biological activities and applications in various fields, including biochemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of Neodecanamide, N-methyl-, focusing on its chemical properties, toxicological studies, and potential applications.

Neodecanamide, N-methyl- is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₄H₂₉NO
Molecular Weight227.386 g/mol
Density0.87 g/cm³
Boiling Point284.9 °C
Flash Point106 °C

This compound is a biochemical reagent often utilized in life science research due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

Acute Toxicity

Acute toxicity studies have demonstrated that Neodecanamide, N-methyl- exhibits a low toxicity profile. In a study involving inhalation exposure in rats, the highest observed dose (521.2 mg/m³) resulted in marginally reduced body weight gains and goblet cell hyperplasia in the nasal cavity. The No Observed Adverse Effect Level (NOAEL) was established at approximately 135.8 mg/kg/day .

Genotoxicity

Genotoxicity assessments indicate that Neodecanamide, N-methyl- is negative for gene mutations and clastogenicity in the Ames test and micronucleus assay respectively. This suggests that the compound does not pose significant mutagenic risks under the tested conditions .

Long-term Exposure

In a 90-day oral study conducted on Wistar rats, Neodecanamide was administered at varying concentrations. The study identified a NOAEL of 500 mg/kg/day based on the absence of clinical signs during higher dosing levels. Notably, changes in liver weight were observed at high doses, indicating an adaptive response rather than direct toxicity .

Biological Activity

Neodecanamide, N-methyl- has been investigated for various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that fatty amides like Neodecanamide exhibit antimicrobial activity against certain bacterial strains. This property makes it a candidate for use in biocidal formulations .
  • Skin Penetration Enhancer : Due to its amphiphilic nature, Neodecanamide can enhance the penetration of other compounds through biological membranes, making it valuable in pharmaceutical formulations .
  • Potential Neuroprotective Effects : Some studies have indicated that fatty amides may have neuroprotective properties; however, specific research on Neodecanamide is limited and requires further investigation .

Case Study 1: Biocidal Applications

In an assessment of biocidal products containing Neodecanamide, it was found that formulations utilizing this compound effectively reduced microbial load in agricultural settings. The compound's efficacy as a biocide was attributed to its ability to disrupt microbial cell membranes .

Case Study 2: Pharmaceutical Formulations

Research into transdermal drug delivery systems has highlighted Neodecanamide's role as a skin penetration enhancer. In formulations designed for delivering anti-inflammatory agents, Neodecanamide improved drug absorption significantly compared to control formulations without penetration enhancers .

Q & A

What are the recommended methods for synthesizing N-methyl-neodecanamide in laboratory settings?

Basic Research Question
Synthesis of N-methyl-neodecanamide typically involves amidation or alkylation strategies. A common approach is the reaction of decanoyl chloride with methylamine in the presence of a base (e.g., triethylamine) under inert conditions. Alternatively, N-methylation of neodecanamide using methyl iodide or dimethyl sulfate in a polar aprotic solvent like N,N-dimethylformamide (DMF) can be employed . For higher yields, coupling agents such as HATU or EDC/HOBt may be utilized to activate the carboxyl group. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Characterization via 1^1H/13^{13}C NMR and LC-MS is essential to confirm structural integrity .

How can researchers accurately characterize the molecular structure of N-methyl-neodecanamide?

Basic Research Question
Structural characterization requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H NMR identifies methyl groups (δ 2.8–3.1 ppm for N-CH3_3) and the amide proton (δ 6.5–8.0 ppm if present). 13^{13}C NMR confirms the carbonyl signal (δ 165–175 ppm) and methyl carbons .
  • Mass Spectrometry (LC-MS/HRMS) : Determines molecular weight (e.g., [M+H]+^+ for C11_{11}H23_{23}NO expected at m/z 186.2) and fragmentation patterns to validate the backbone .
  • IR Spectroscopy : Detects amide C=O stretching (~1640–1680 cm1^{-1}) and N-H bending (if applicable) .

How should researchers address discrepancies in reported physical properties (e.g., boiling points) of N-methylated amides under varying experimental conditions?

Advanced Research Question
Discrepancies often arise from differences in experimental setups (e.g., pressure, purity). For example, N,N-Dimethyldodecanamide shows a boiling point of 453–454 K at 0.020 atm, but this varies under ambient pressure . To resolve inconsistencies:

  • Standardize Conditions : Use IUPAC-recommended methods for boiling point determination under controlled pressure .
  • Purity Assessment : Employ gas chromatography (GC) or HPLC to verify sample purity, as impurities can alter phase-change data .
  • Cross-Reference Databases : Compare results with NIST Chemistry WebBook or peer-reviewed datasets to identify outliers .

What strategies are effective for optimizing the catalytic efficiency in N-methyl-neodecanamide synthesis reactions?

Advanced Research Question
Catalytic optimization involves:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) or organocatalysts for N-methylation efficiency. For example, DMF-mediated reactions show enhanced yields in amide formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction kinetics, while ionic liquids can reduce side reactions .
  • Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps .
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios .

In what biological or material science contexts has N-methyl-neodecanamide been investigated, and what methodological approaches are used?

Advanced Research Question
While direct studies on N-methyl-neodecanamide are limited, analogous N-methylated amides are explored in:

  • Drug Development : As protease inhibitors or membrane permeability enhancers. Methods include molecular docking (e.g., AutoDock Vina) and in vitro cytotoxicity assays (MTT) .
  • Material Science : As surfactants or lubricant additives. Techniques like dynamic light scattering (DLS) and surface tension measurements assess colloidal stability .
  • Biological Membranes : Fluorescence anisotropy and Langmuir-Blodgett trough experiments evaluate interactions with lipid bilayers .

What analytical techniques are recommended for quantifying trace impurities in N-methyl-neodecanamide samples?

Advanced Research Question
For impurity profiling:

  • GC-MS/HPLC-MS : Detects volatile byproducts (e.g., unreacted methylamine) or degradation products with limits of detection (LOD) <0.1% .
  • Karl Fischer Titration : Quantifies water content, critical for hygroscopic amides .
  • Elemental Analysis (EA) : Verifies C, H, N, O composition to identify inorganic residues .

How can computational chemistry aid in predicting the reactivity of N-methyl-neodecanamide in novel reactions?

Advanced Research Question
Computational methods include:

  • DFT Calculations : Predict reaction pathways (e.g., B3LYP/6-31G* level) for electrophilic substitution or hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvent effects and diffusion rates in catalytic systems .
  • QSAR Models : Correlate structural features (e.g., logP, dipole moment) with biological activity for drug design .

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